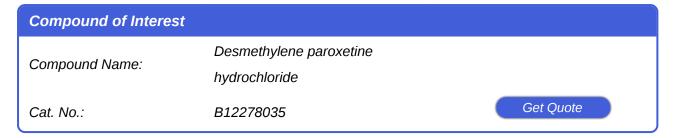




Application Notes and Protocols for Desmethylene Paroxetine Hydrochloride Reference Standard

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene paroxetine is the primary urinary metabolite of paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and various anxiety disorders.[1][2][3] As a critical biomarker in pharmacokinetic and metabolic studies, a well-characterized reference standard of **Desmethylene paroxetine hydrochloride** is essential for accurate quantification in biological matrices. These application notes provide detailed protocols for the use of **Desmethylene paroxetine hydrochloride** as a reference standard in analytical methodologies relevant to clinical and forensic toxicology, drug metabolism studies, and pharmaceutical quality control.

Physicochemical Data

A summary of the key physicochemical properties of **Desmethylene paroxetine hydrochloride** is presented in the table below.



Property	Value	Source
Chemical Name	4-[[(3S,4R)-4-(4-fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol, hydrochloride	[3]
CAS Number	1394861-12-1	[3]
Molecular Formula	C18H21CIFNO3	
Molecular Weight	353.82 g/mol	[1]
Appearance	Yellow Solid	[1]
Storage	2-8°C Refrigerator	[1]

Application Areas

The primary applications for **Desmethylene paroxetine hydrochloride** as a reference standard include:

- Pharmacokinetic Studies: To accurately determine the concentration of the major metabolite
 of paroxetine in plasma, urine, and other biological fluids, aiding in the characterization of the
 drug's absorption, distribution, metabolism, and excretion (ADME) profile.
- Clinical Toxicology and Forensic Analysis: For the definitive identification and quantification
 of paroxetine and its metabolites in samples for drug testing and toxicological screening.[3]
- Metabolic Phenotyping: To investigate the activity of cytochrome P450 enzymes, particularly CYP2D6, which are involved in the metabolism of paroxetine.
- Impurity Profiling: As a potential impurity in the manufacturing of paroxetine, it can be used as a reference marker in quality control testing of the active pharmaceutical ingredient (API) and finished drug products.

Metabolic Pathway of Paroxetine

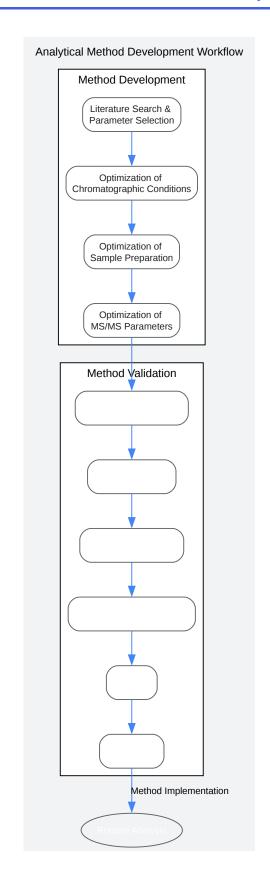


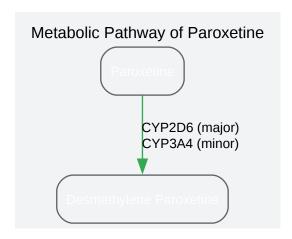
Methodological & Application

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The following diagram illustrates the metabolic conversion of paroxetine to its major metabolite, Desmethylene paroxetine. This process is primarily mediated by the cytochrome P450 enzyme system in the liver.







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